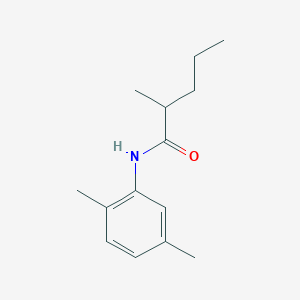
N-(2,5-dimethylphenyl)-2-methylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-2-methylpentanamide is an organic compound with a complex structure that includes a phenyl ring substituted with two methyl groups and an amide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-methylpentanamide typically involves the reaction of 2,5-dimethylphenylamine with 2-methylpentanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, minimizing the need for extensive purification steps. The use of automated systems and optimized reaction conditions can further enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,5-dimethylphenyl)-2-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group into an amine, using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylphenyl)-2-methylpentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2,5-dimethylphenyl)-2-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,5-dimethylphenyl)acetamide
- N-(2,5-dimethylphenyl)propionamide
- N-(2,5-dimethylphenyl)butyramide
Uniqueness
N-(2,5-dimethylphenyl)-2-methylpentanamide is unique due to its specific structural features, such as the presence of a 2-methylpentanamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
335205-14-6 |
|---|---|
Molekularformel |
C14H21NO |
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
N-(2,5-dimethylphenyl)-2-methylpentanamide |
InChI |
InChI=1S/C14H21NO/c1-5-6-12(4)14(16)15-13-9-10(2)7-8-11(13)3/h7-9,12H,5-6H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
VTZVQQDEOTYNHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)C(=O)NC1=C(C=CC(=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-[(4-chloro-1-hydroxynaphthalen-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B14148880.png)
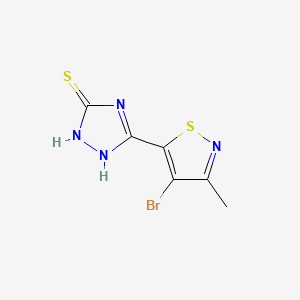
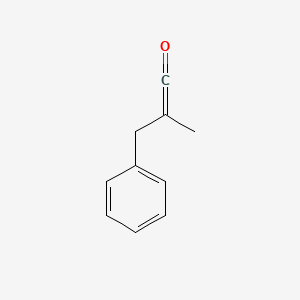
![(E)-3-(4-Methoxy-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acrylamide](/img/structure/B14148909.png)
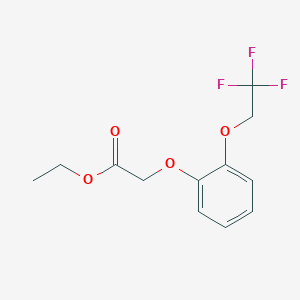
![4,4'-({3-[(2,4-dichlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B14148915.png)
![Diethyl [benzoyl(3-methylphenyl)amino]propanedioate](/img/structure/B14148930.png)
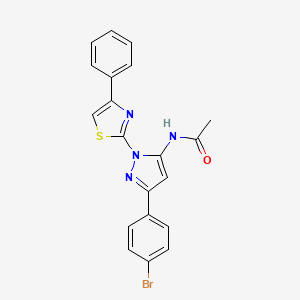
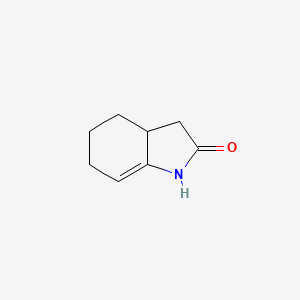
![(1S,5R)-2-Oxabicyclo[3.2.1]octan-3-one](/img/structure/B14148945.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 3-methylbenzoate](/img/structure/B14148957.png)
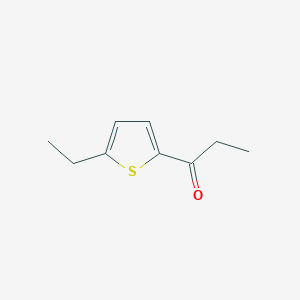
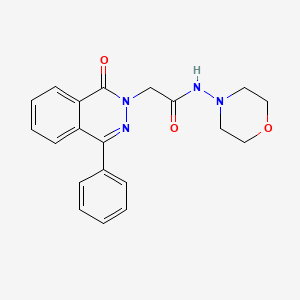
![2'-Acetyl-4,4,5',5'-tetramethyl[1,1'-bi(cyclohexane)]-2,3',6-trione](/img/structure/B14148965.png)
